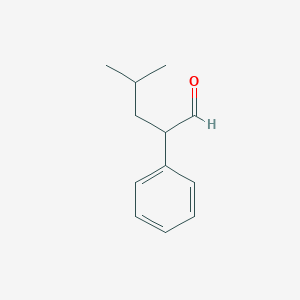

N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a significant part of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

科学的研究の応用

Allosteric Modulation of CB1 Receptor

Research has indicated that modifications to the chemical structure of indole-2-carboxamides, which share functional groups with N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide, can significantly impact their ability to act as allosteric modulators of the cannabinoid type 1 receptor (CB1). These modifications include changes in chain length and electron withdrawing groups, which affect the compound's binding affinity and cooperativity, potentially offering new avenues for the development of therapeutics targeting the CB1 receptor (Khurana et al., 2014).

Development of Antimyotonic Agents

Studies on conformationally restricted analogues of tocainide, which is structurally related to N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide, have shown their potential as potent skeletal muscle sodium channel blockers. This research could lead to the development of new treatments for myotonia, emphasizing the importance of structural features in drug design (Catalano et al., 2008).

Hydrogen Storage Applications

Substituted piperidines, which are closely related to the core structure of N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide, have been compared for their utility as reversible organic hydrogen storage materials. These compounds, especially those with electron-donating or conjugated substituents, have shown increased rates of catalytic dehydrogenation, highlighting their potential in hydrogen-powered fuel cells (Cui et al., 2008).

Anticonvulsant Activity

Research into analogues based on 2-piperidinecarboxylic acid has demonstrated their potential in the treatment of seizures. Structural modifications to these compounds have shown varying degrees of anticonvulsant activity, indicating the importance of the piperidine structure and its modifications in the development of new anticonvulsant drugs (Ho et al., 2001).

DNA Interaction and Cytotoxicity

A series of bis(9-aminoacridine-4-carboxamides) linked through piperazine chains, which are structurally related to N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide, have been synthesized. These compounds are designed to bisintercalate into DNA, potentially leading to cytotoxic effects due to template inhibition of transcription. This research highlights the complex relationships between DNA binding, cytotoxicity, and cell cycle arrest (Wakelin et al., 2003).

特性

IUPAC Name |

4-[(2,2-dimethylpropanoylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O2/c1-14(2,3)12(18)15-10-11-6-8-17(9-7-11)13(19)16(4)5/h11H,6-10H2,1-5H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHKMQPMWTZWGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1CCN(CC1)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(pivalamidomethyl)piperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2559529.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide](/img/structure/B2559532.png)

![4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2559534.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-butoxybenzamide](/img/structure/B2559536.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2559540.png)

![Benzyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate 2,2-dioxide](/img/structure/B2559543.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2559546.png)

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559547.png)

![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)